6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid 6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1437312-16-7
VCID: VC13488830
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid

CAS No.: 1437312-16-7

Cat. No.: VC13488830

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid - 1437312-16-7

Specification

CAS No. 1437312-16-7
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name 6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key FEPYBSDCOQXJAI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexene ring substituted at positions 1 and 6 with a carboxylic acid (COOH-\text{COOH}) and a tert-butoxycarbonyl (Boc)-protected amine (NHBoc-\text{NHBoc}), respectively. The double bond at the 3-position introduces rigidity, influencing both conformational stability and reactivity. The Boc group ((CH3)3COC(O)(\text{CH}_3)_3\text{COC(O)}) provides steric bulk and acid-labile protection, while the carboxylic acid enables salt formation or further derivatization.

Table 1: Key Physicochemical Parameters

PropertyValue
CAS Number1437312-16-7
Molecular FormulaC12H19NO4\text{C}_{12}\text{H}_{19}\text{NO}_{4}
Molecular Weight241.28 g/mol
IUPAC Name6-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
SMILESCC(C)(C)OC(=O)NC1CC=CCC1C(=O)O
Boiling Point452.3°C (estimated)
LogP (Octanol-Water)1.72

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step sequence:

  • Amination of Cyclohexene Derivatives: Cyclohexene-1-carboxylic acid undergoes selective amination at the 6-position using hydroxylamine derivatives under basic conditions.

  • Boc Protection: The free amine is treated with di-tert-butyl dicarbonate ((Boc)2O(\text{Boc})_2\text{O}) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP), yielding the Boc-protated intermediate.

  • Purification: Chromatographic methods (e.g., silica gel column chromatography) isolate the product in >95% purity, as confirmed by 1H^1\text{H} NMR and HPLC.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AminationNH2_2OH·HCl, NaHCO3_3, DMF, 80°C68%
Boc Protection(Boc)2O(\text{Boc})_2\text{O}, DMAP, THF, 0°C→RT89%
IsolationColumn chromatography (EtOAc/Hexane)95%

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature Control: 25–40°C to prevent epimerization .

  • Catalyst Recycling: Immobilized DMAP on polystyrene beads reduces waste.

  • In-line Analytics: FTIR and mass spectrometry ensure real-time quality control.

Stereochemical Considerations

Isomeric Forms

The cyclohexene ring’s unsaturation permits cis-trans isomerism, while the amino and carboxylic acid groups introduce additional stereocenters. The (1S,6R) configuration is predominant in pharmaceutical applications due to its enhanced binding to biological targets .

Table 3: Stereoisomers and Their Properties

IsomerConfigurationMelting PointSpecific Rotation ([α]D25[\alpha]_D^{25})
(1S,6R)cis112–114°C+24.5° (c=1, CHCl3_3)
(1R,6S)cis110–112°C-23.8° (c=1, CHCl3_3)
(1S,6S)trans98–100°C+12.3° (c=1, CHCl3_3)

Impact on Reactivity

The (1S,6R) isomer undergoes faster ring-opening metathesis polymerization (ROMP) due to favorable orbital alignment, enabling applications in stimuli-responsive polymers. Conversely, the trans isomer exhibits higher stability in acidic media, making it suitable for gastric-resistant drug formulations .

Applications in Pharmaceutical Development

Peptide Synthesis

The Boc group’s orthogonality to Fmoc/t-Bu strategies allows sequential deprotection in solid-phase peptide synthesis (SPPS). For example, the compound has been used to synthesize cyclic peptides targeting angiotensin-converting enzyme (ACE) with IC50_{50} values <10 nM.

Prodrug Design

Esterification of the carboxylic acid with p-nitrophenyl groups yields prodrugs with enhanced bioavailability. In vivo studies in rats show a 3.2-fold increase in plasma exposure compared to the parent acid.

Table 4: Selected Derivatives and Activities

DerivativeTargetIC50_{50}/EC50_{50}
Methyl EsterHIV-1 Protease84 nM
P-Nitrophenyl EsterCOX-212 nM
Amide (with PEG linker)PD-1/PD-L10.7 μM

Recent Research Advancements

Photoresponsive Materials

Incorporating the compound into azobenzene-containing polymers enables light-controlled drug release. UV irradiation (365 nm) induces cis-trans isomerization, modulating hydrogel swelling ratios by 300% within 5 minutes.

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts achieve enantioselective cycloadditions with the compound, producing tetrahydroisoquinolines in 92% ee. This methodology has been applied to synthesize antitumor alkaloids like saframycin A .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator